![molecular formula C17H17NO2Se B12903358 Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]- CAS No. 828939-56-6](/img/structure/B12903358.png)
Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group and a phenylselanyl group attached to the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a methoxyphenyl halide with a suitable nucleophile.
Attachment of the Phenylselanyl Group: The phenylselanyl group can be introduced through a selenation reaction. This involves the reaction of a phenylselanyl halide with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as the use of advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form a selenoxide, which can further undergo elimination to form a double bond.
Reduction: The isoxazole ring can be reduced to form a dihydroisoxazole, which can further undergo ring-opening reactions.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of selenoxide and subsequent elimination products.
Reduction: Formation of dihydroisoxazole and ring-opened products.
Substitution: Formation of substituted isoxazoles with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting oxidative stress and inflammation.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study the role of selenium in biological systems, particularly its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase.
Signal Transduction: The compound can modulate signaling pathways involved in cell survival and apoptosis, such as the MAPK and NF-κB pathways.
Comparación Con Compuestos Similares
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-5-methylisoxazole: Lacks the phenylselanyl group, resulting in different chemical reactivity and biological activity.
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole: Lacks the methoxy group, resulting in different electronic properties and reactivity.
3-(4-Methoxyphenyl)-5-((phenylthio)methyl)-4,5-dihydroisoxazole: Contains a phenylthio group instead of a phenylselanyl group, resulting in different redox properties and biological activity.
The uniqueness of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole lies in the presence of both the methoxyphenyl and phenylselanyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
828939-56-6 |
|---|---|
Fórmula molecular |
C17H17NO2Se |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NO2Se/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3 |
Clave InChI |
OTRXMWKYFNNADD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NOC(C2)C[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
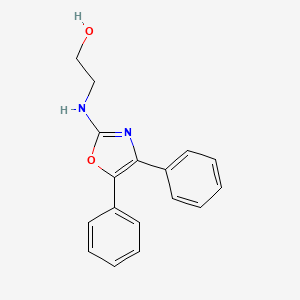
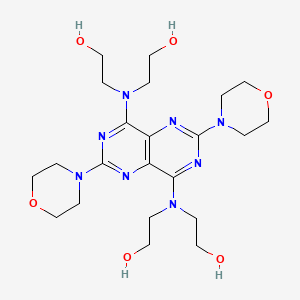
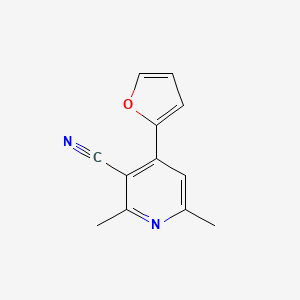
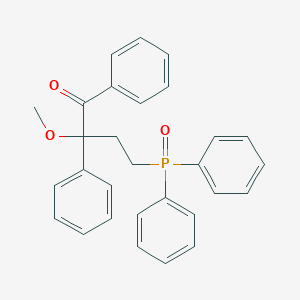
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)
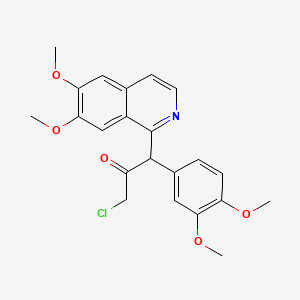

![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)

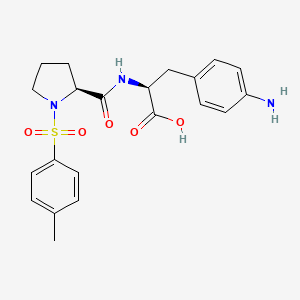

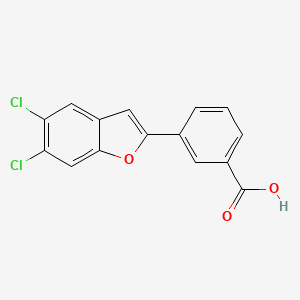
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
